molecular formula C5H8FN B13000988 6-Fluoro-3-azabicyclo[3.1.0]hexane

6-Fluoro-3-azabicyclo[3.1.0]hexane

Cat. No.: B13000988
M. Wt: 101.12 g/mol
InChI Key: GZDUFGFBYSRRBS-UHFFFAOYSA-N
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Description

Contextualizing Fluorinated Bicyclic Nitrogen Heterocycles in Organic Synthesis

Fluorinated bicyclic nitrogen heterocycles are a class of organic compounds that have become increasingly prevalent in various areas of chemistry, particularly in drug discovery. chim.ite-bookshelf.de The presence of nitrogen in a heterocyclic ring system allows for crucial acid-base chemistry and diverse intermolecular interactions, such as hydrogen bonding and stereoelectronic effects, which are fundamental in biological systems. chim.it The incorporation of fluorine, the most electronegative element, into these structures can profoundly influence their properties. ekb.egresearchgate.net

The introduction of fluorine can lead to:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation and thereby increasing the half-life of a drug.

Increased Lipophilicity: In some cases, fluorine can increase a molecule's ability to pass through cell membranes.

Altered Acidity/Basicity: Fluorine's electron-withdrawing nature can significantly impact the pKa of nearby functional groups. researchgate.net

Conformational Control: The presence of fluorine can influence the preferred three-dimensional shape of a molecule, which is critical for its interaction with biological targets. chim.it

The synthesis of these complex molecules often involves sophisticated methods, including cycloaddition reactions and metal-catalyzed processes, to construct the bicyclic framework and introduce the fluorine atom with high selectivity. nih.govresearchgate.net

The Significance of the 3-Azabicyclo[3.1.0]hexane Scaffold in Chemical Research

The 3-azabicyclo[3.1.0]hexane framework is a key structural motif found in a wide array of biologically active natural products, pharmaceuticals, and agrochemicals. bohrium.commdpi.comresearchgate.netresearchgate.netnih.gov This rigid, bicyclic system serves as a conformationally constrained isostere for the more flexible piperidine (B6355638) ring, a common feature in many bioactive compounds. rsc.org Its constrained nature can lead to higher binding affinity and selectivity for biological targets.

Compounds containing the 3-azabicyclo[3.1.0]hexane scaffold have demonstrated a broad spectrum of biological activities, including:

Antitumor mdpi.com

Anti-inflammatory mdpi.com

Antibacterial mdpi.comnih.gov

Antiviral nih.gov

Dopamine D3 receptor modulation mdpi.comgoogle.com

Opioid receptor antagonism mdpi.comnih.gov

The significant biological profile of this scaffold has spurred considerable research into developing efficient synthetic methods for its construction. bohrium.comresearchgate.netnih.gov These methods range from transition-metal-catalyzed cyclopropanations to metal-free cyclization reactions. bohrium.com

Rationale for Fluorine Atom Incorporation within the Azabicyclo[3.1.0]hexane System

The strategic placement of a fluorine atom within the 3-azabicyclo[3.1.0]hexane scaffold, as in 6-fluoro-3-azabicyclo[3.1.0]hexane, is a deliberate strategy to enhance its drug-like properties. researchgate.netresearchgate.net The introduction of fluorine, particularly at the 6-position, can have several predictable and beneficial effects.

The rationale for incorporating fluorine includes:

Modulation of Physicochemical Properties: The high electronegativity of fluorine can alter the electron distribution within the molecule, impacting its polarity, lipophilicity, and metabolic stability. chim.itrsc.org For instance, gem-difluorination has been shown to decrease pKa values. researchgate.net

Enhanced Biological Activity: The unique properties of fluorine can lead to improved interactions with biological targets, potentially increasing the potency and efficacy of a drug candidate. The fluorine atom can act as a hydrogen bond acceptor and influence the conformation of the molecule to better fit a binding site. rsc.org

Probing Structure-Activity Relationships: The synthesis of fluorinated analogs allows medicinal chemists to systematically probe the effects of fluorine substitution on biological activity, providing valuable insights for the design of new and improved therapeutic agents.

Recent research has focused on developing synthetic routes to access these fluorinated scaffolds, including the use of [3+2] cycloaddition reactions with fluorinated building blocks. researchgate.netresearchgate.net These advancements are paving the way for the exploration of this compound and its derivatives as potential new medicines.

Interactive Data Tables

Below are interactive tables summarizing key information about the compounds mentioned in this article.

Table 1: Properties of this compound Derivatives

Compound NameCAS NumberMolecular FormulaMolar Mass ( g/mol )
This compound hydrochloride2387598-12-9C5H9ClFN137.58
6,6-Difluoro-3-azabicyclo[3.1.0]hexane hydrochloride1215071-13-8C5H8ClF2N155.57
3-(tert-Butoxycarbonyl)-6-fluoro-3-azabicyclo[3.1.0]hexane-6-carboxylic acid2751616-22-3C11H16FNO4245.25

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H8FN

Molecular Weight

101.12 g/mol

IUPAC Name

6-fluoro-3-azabicyclo[3.1.0]hexane

InChI

InChI=1S/C5H8FN/c6-5-3-1-7-2-4(3)5/h3-5,7H,1-2H2

InChI Key

GZDUFGFBYSRRBS-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C2F)CN1

Origin of Product

United States

Advanced Synthetic Methodologies for 6 Fluoro 3 Azabicyclo 3.1.0 Hexane and Its Derivatives

Strategies for Constructing the Azabicyclo[3.1.0]hexane Core

The construction of the 3-azabicyclo[3.1.0]hexane framework can be broadly categorized into strategies that form the cyclopropane (B1198618) ring onto a pre-existing five-membered nitrogen heterocycle (cyclopropanation reactions) and those that form the pyrrolidine (B122466) ring from a cyclopropane-containing precursor (intramolecular cyclization).

Cyclopropanation Reactions

Cyclopropanation reactions represent a primary and widely utilized approach for synthesizing the 3-azabicyclo[3.1.0]hexane skeleton. These methods typically involve the reaction of a five-membered unsaturated nitrogen heterocycle with a carbene or carbene equivalent, generated from various precursors and often mediated by a transition metal catalyst.

Dirhodium(II) catalysts have proven to be highly effective in mediating the cyclopropanation of alkenes with diazo compounds. In the context of 3-azabicyclo[3.1.0]hexane synthesis, the reaction of N-protected 2,5-dihydropyrroles with diazoacetates is a key strategy. pku.edu.cn

Recent studies have demonstrated that the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate can be achieved with very low catalyst loadings of dirhodium(II) catalysts, as low as 0.005 mol%. pku.edu.cnresearchgate.net This is particularly noteworthy as such low loadings were previously considered ineffective for acceptor carbenes like those derived from ethyl diazoacetate. pku.edu.cn The choice of dirhodium(II) catalyst and subsequent hydrolysis conditions can control the diastereoselectivity of the reaction, allowing for the selective formation of either the exo or endo isomer of the resulting 3-azabicyclo[3.1.0]hexane-6-carboxylate. pku.edu.cnresearchgate.net A significant advantage of this methodology is the ability to obtain clean products with high diastereoselectivity without the need for chromatographic purification. pku.edu.cnresearchgate.net

The use of achiral Rh(II) catalysts typically results in an exo/endo diastereomeric ratio of approximately 1:1. thieme-connect.comthieme-connect.de However, chiral dirhodium catalysts can induce higher diastereoselectivity. thieme-connect.comthieme-connect.de Through methods like base-catalyzed epimerization or selective hydrolysis, specific isomers can be isolated in excellent yields and high diastereomeric ratios. thieme-connect.comthieme-connect.de

Table 1: Dirhodium(II)-Catalyzed Cyclopropanation of N-Boc-2,5-dihydropyrrole

Catalyst Catalyst Loading (mol%) Product Diastereomeric Ratio (exo:endo) Yield Reference
Achiral Rh(II) 0.005 Mixture of exo/endo isomers ~1:1 Excellent thieme-connect.com, thieme-connect.de

Domino reactions, where a single synthetic operation generates multiple bond formations, offer an efficient pathway to complex molecules like 3-azabicyclo[3.1.0]hexanes. Various metals have been employed to catalyze these transformations.

Copper-mediated intramolecular cyclopropanation of N-allyl enamine carboxylates has been developed as a method to synthesize 3-azabicyclo[3.1.0]hex-2-enes. acs.org This process can be induced by either a CuBr-mediated aerobic system or a CuBr₂-catalyzed system with PhIO₂ as the oxidant. acs.org The reaction is believed to proceed through a stepwise cyclopropanation via carbocupration of the alkene. acs.org

Palladium catalysis is also prominent in this area. A palladium-catalyzed aerobic annulation has been developed for the synthesis of 3-azabicyclo[3.1.0]hex-2-ene, which involves a double C-H palladation at the same position. researchgate.net Furthermore, a palladium-catalyzed asymmetric 5-exo-trig cyclization/cyclopropanation/carbonylation of 1,6-enynes provides a mild and efficient route to chiral 3-azabicyclo[3.1.0]hexanes. researchgate.net This reaction is compatible with a variety of nucleophiles and can form three C-C bonds, two rings, and two adjacent quaternary stereocenters with high enantioselectivity. researchgate.net

The intermolecular cyclization of 3-pyrroline (B95000) derivatives with metal carbenoids is another established and useful method for constructing the 3-azabicyclo[3.1.0]hexane core. nih.govacs.orgrsc.org This approach involves the direct addition of a carbene, typically generated from a diazo compound in the presence of a metal catalyst, across the double bond of the 3-pyrroline. While effective, this method can sometimes be limited by the availability of substituted 3-pyrrolines and the control of stereoselectivity. acs.org

Intramolecular Cyclization Approaches

In contrast to building the cyclopropane ring onto a pyrrolidine, intramolecular cyclization strategies construct the pyrrolidine ring from a precursor that already contains a cyclopropane moiety.

A common strategy for accessing the 3-azabicyclo[3.1.0]hexane scaffold involves the intramolecular formation of a C–N bond from a precursor where the nitrogen atom is tethered to a cyclopropane ring. acs.org This approach allows for the construction of the pyrrolidine ring as the final key step. An example of this is the treatment of 1-chlorocyclopropyl p-tolyl sulfoxides bearing an N,N-disubstituted aminomethyl group with isopropylmagnesium chloride (i-PrMgCl). researchgate.net This generates a cyclopropylmagnesium carbenoid which then undergoes an intramolecular C-H insertion adjacent to the nitrogen atom to yield the 3-azabicyclo[3.1.0]hexane in high yields. researchgate.net

Base-Promoted Intramolecular Addition of Alkenes

A versatile method for constructing the 3-azabicyclo[3.1.0]hexane core involves the base-promoted intramolecular addition of alkenes. researchgate.net This approach utilizes readily available vinyl cyclopropanecarboxamides, which upon treatment with a suitable base, undergo a molecular olefin aza-addition reaction to yield conformationally restricted, highly substituted aza[3.1.0]bicycles. researchgate.net

The reaction is typically performed with a strong base, such as potassium tert-butoxide (t-BuOK), in a suitable solvent. For instance, the model substrate 1-(4-chlorophenyl)-N-(p-tolyl)-2-vinylcyclopropane-1-carboxamide was successfully converted to the corresponding 3-azabicyclo[3.1.0]hexan-2-one in high yield. researchgate.net This methodology is particularly useful for creating fused bicyclic systems and can be applied in the divergent synthesis of bioactive compounds. researchgate.net Although not explicitly demonstrated for 6-fluoro derivatives, this strategy's reliance on versatile starting materials suggests potential applicability by incorporating fluorine into the vinyl cyclopropanecarboxamide (B1202528) precursor.

Table 1: Examples of Base-Promoted Intramolecular Cyclization

SubstrateProductYield (%)
1-(4-chlorophenyl)-N-(p-tolyl)-2-vinylcyclopropane-1-carboxamide1-(4-chlorophenyl)-4-methyl-3-(p-tolyl)-3-azabicyclo[3.1.0]hexan-2-one82
1-(4-chlorophenyl)-4-methyl-3-phenyl-3-azabicyclo[3.1.0]hexan-2-one1-(4-chlorophenyl)-4-methyl-3-phenyl-3-azabicyclo[3.1.0]hexan-2-one64
1-(3-methoxyphenyl)-4-methyl-3-phenyl-3-azabicyclo[3.1.0]hexan-2-one1-(3-methoxyphenyl)-4-methyl-3-phenyl-3-azabicyclo[3.1.0]hexan-2-one80

Data sourced from a study on the synthesis of conformationally restricted aza[3.1.0]bicycles. researchgate.net

Copper-Mediated Intramolecular Oxidative Carbanion 5-exo-trig Radical Cyclization

A copper-mediated intramolecular oxidative carbanion 5-exo-trig radical cyclization provides another efficient route to the 3-azabicyclo[3.1.0]hexane skeleton. This reaction proceeds through a tandem Michael addition of allylamines to allenes, followed by the copper-mediated cyclization, to afford biologically relevant 3-azabicyclo[3.1.0]hexane derivatives in moderate to high yields. Current time information in Bangalore, IN.

The process is typically catalyzed by a copper(I) salt, such as copper(I) iodide (CuI), in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The reaction demonstrates good functional group tolerance, making it a valuable tool in organic synthesis. The versatility of the starting materials, allylamines and allenes, offers a potential entry point for the synthesis of 6-fluoro-3-azabicyclo[3.1.0]hexane by using appropriately fluorinated precursors.

[3+2] Cycloaddition Reactions

Dipolar Cycloaddition Reactions with Azomethine Ylides

The [3+2] cycloaddition reaction between azomethine ylides and dipolarophiles is a powerful method for constructing the pyrrolidine ring of the 3-azabicyclo[3.1.0]hexane system. acs.org Specifically, the reaction of azomethine ylides with cyclopropenes offers a direct route to this bicyclic scaffold. acs.org

To introduce fluorine at the 6-position, synthetic strategies have been developed that utilize gem-difluorocyclopropenes as the dipolarophile. researchgate.net These reactions proceed via a [3+2] cycloaddition with the azomethine ylide, generated in situ from an α-amino acid and a carbonyl compound, to yield novel fluorine-containing 3-azabicyclo[3.1.0]hexanes. researchgate.net This approach provides a robust and short synthetic sequence to these pharmaceutically relevant fluorinated scaffolds. researchgate.net Furthermore, asymmetric variants of this reaction, using chiral copper catalysts, have been developed to achieve enantioselective synthesis of 3-azabicyclo[3.1.0]hexane derivatives.

Reaction of Functionalized Maleimide (B117702) Derivatives with One-Carbon Donors

The reaction of functionalized maleimide derivatives with a one-carbon donor represents a key strategy for forming the cyclopropane ring of the 3-azabicyclo[3.1.0]hexane system. researchgate.net This intermolecular [2+1] fused-annulation reaction can utilize various one-carbon donors, including diazomethanes and their derivatives. researchgate.net

For the synthesis of 6-fluoro derivatives, a significant advancement involves the use of in situ generated difluoromethyl diazomethane (B1218177) or 2-diazo-1,1-difluoropropane. These fluorinated diazoalkanes react with a diverse range of N-substituted maleimides to form intermediate Δ²-pyrazolines. researchgate.net This method is a cornerstone for the subsequent photochemical synthesis of difluoromethyl-substituted 3-azabicyclo[3.1.0]hexanes.

Photochemical Decomposition of CHF₂-Pyrazolines

A practical and efficient method for synthesizing CHF₂-substituted 3-azabicyclo[3.1.0]hexanes involves the photochemical decomposition of CHF₂-pyrazolines. rsc.orgnih.gov This key step follows the [3+2] cycloaddition of a fluorinated diazoalkane with a maleimide derivative, as described in the previous section.

The intermediate pyrazoline, upon irradiation with light, eliminates nitrogen gas to afford the desired 6-difluoromethyl-3-azabicyclo[3.1.0]hexane-2,4-dione. researchgate.net This protocol is advantageous due to its simple operation, mild reaction conditions, and excellent functional group tolerance, providing the target products in moderate to excellent yields. rsc.orgnih.gov The reaction typically produces a mixture of diastereoisomers, which can often be separated by silica (B1680970) gel chromatography. nih.gov

A plausible mechanism involves the initial [3+2] cycloaddition to form the pyrazoline intermediate. Subsequent photodenitrogenation proceeds through a stepwise cleavage of the two C–N bonds, generating a 1,3-biradical, which then recombines to form the cyclopropane ring as a pair of diastereoisomers. nih.gov

Table 2: Synthesis of CHF₂-Substituted 3-Azabicyclo[3.1.0]hexanes via Photochemical Decomposition

N-Substituent on MaleimideProductTotal Yield (%)Diastereomeric Ratio (trans:cis)
Benzyl (B1604629)3-benzyl-6-(difluoromethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione513.25:1
Methyl6-(difluoromethyl)-3-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione653.3:1
Phenyl6-(difluoromethyl)-3-phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione583.8:1

Data adapted from a study on the synthesis of CHF₂-substituted 3-azabicyclo[3.1.0]hexanes. rsc.org

Regio- and Stereoselective Fluorination Strategies for the Azabicyclo[3.1.0]hexane System

The direct, selective fluorination of a pre-formed 3-azabicyclo[3.1.0]hexane ring system presents a significant challenge. Current advanced methodologies primarily focus on introducing fluorine with high regio- and stereocontrol during the construction of the bicyclic scaffold.

One such strategy involves a ruthenium-catalyzed tandem carbene addition/cyclopropanation of fluorinated 1,6-enynes. nih.gov This method utilizes a diazo compound in the presence of a ruthenium catalyst to form fluorinated 3-azabicyclo[3.1.0]hexane-2-carboxylates. nih.gov The diastereoselectivity of the cyclopropanation (exo/endo) is dependent on the ring size being formed. nih.gov

Another approach describes the stereoselective synthesis of a 3-β-fluoro derivative of a bicyclo[3.1.0]hexane amino acid. This synthesis employs the Corey-Link methodology to establish the stereochemistry at the amino acid center, demonstrating a pathway to introduce a single fluorine atom with defined stereochemistry. researchgate.net

Furthermore, electrophilic cyclization using reagents like Selectfluor® has been reported for the synthesis of fluoromethylated cyclopropane rings from homoallylic boronates. researchgate.net This method, activated by an organolithium reagent, provides a route to fluorinated building blocks that could be elaborated into the desired azabicyclic system. researchgate.net While not a direct fluorination of the target heterocycle, these methods highlight the importance of incorporating fluorine at an early stage using carefully designed, fluorinated precursors to achieve the desired regio- and stereoselectivity.

Electrophilic Fluorination Approaches

Electrophilic fluorination has emerged as a primary strategy for the introduction of fluorine atoms into organic molecules. Reagents such as N-Fluorobenzenesulfonimide (NFSI) and Selectfluor® are widely used due to their effectiveness and, in the case of NFSI, its relatively mild nature. brynmawr.edu

N-Fluorobenzenesulfonimide (NFSI) is a stable, crystalline solid that serves as a mild and versatile electrophilic fluorinating agent. brynmawr.edubeilstein-journals.org Its utility has been demonstrated in the fluorination of a wide array of nucleophiles, including enolates, silyl (B83357) enol ethers, and carbanions. brynmawr.edubeilstein-journals.org

A common strategy for the synthesis of fluorinated bicyclic systems involves a two-step sequence: deprotonation to form a reactive anion, followed by quenching with an electrophilic fluorine source like NFSI. For the 3-azabicyclo[3.1.0]hexane system, this can be envisioned starting from a suitable precursor, such as the N-Boc protected 3-azabicyclo[3.1.0]hexane. Treatment with a strong base like n-butyllithium (n-BuLi) at low temperatures (e.g., -78°C) can generate a lithiated species at the C6 position. Subsequent reaction with NFSI introduces the fluorine atom at this position to yield the desired this compound derivative. This approach has been successfully employed for the regioselective fluorination of similar bicyclic structures. The reaction is often highly dependent on the choice of protecting group on the nitrogen, with electron-donating groups generally favoring the reaction. brynmawr.edu

An innovative approach for constructing fluorinated cyclopropane rings involves the electrophilic cyclization of homoallylic boronate intermediates. researchgate.net This methodology provides access to fluoromethyl-substituted cyclopropanes, which can be integrated into the 3-azabicyclo[3.1.0]hexane framework. The reaction proceeds via the formation of a boronate complex between a homoallylic boronate and an organolithium reagent, which activates the boronate. researchgate.net This activated complex then reacts with an electrophilic fluorinating agent, such as Selectfluor®, to trigger an electrophilic cyclization, forming the fluorinated cyclopropane ring. researchgate.netnih.gov

This strategy offers a powerful way to build the core fluorinated structure, combining C-C bond formation and C-F bond formation in a single key step. The use of chiral boronic esters can also lead to enantiospecific conversions, providing a pathway to enantiomerically enriched fluorinated products. nih.gov

Nucleophilic Fluorination Approaches

Nucleophilic fluorination typically involves the displacement of a leaving group by a fluoride (B91410) ion. Common fluoride sources include alkali metal fluorides (e.g., KF, CsF) and tetraalkylammonium fluorides (e.g., TBAF). For the synthesis of this compound, a precursor bearing a suitable leaving group at the C6 position, such as a hydroxyl or a sulfonate ester (e.g., tosylate, mesylate), is required.

The conversion of a 6-hydroxy-3-azabicyclo[3.1.0]hexane precursor to the target compound would involve a two-step process. First, the hydroxyl group is converted into a better leaving group. Subsequently, this group is displaced by a fluoride anion in an SN2-type reaction. The success of this approach depends on the stereochemistry of the substrate and the potential for competing elimination reactions. An analogous strategy, the enantioselective ring-opening of meso-aziridines with a nucleophilic fluoride source, has been used to generate valuable trans-β-fluoroamine products, highlighting the utility of nucleophilic fluoride in creating C-F bonds in nitrogen-containing heterocycles. ucla.edu

Radical Fluorination Approaches

Radical-mediated reactions offer an alternative pathway for constructing fluorinated cyclic systems. Recent advancements have demonstrated that photoredox catalysis can be used for the synthesis of fluorine-containing saturated nitrogen heterocycles. nottingham.ac.uk A particularly relevant method for the synthesis of fluorinated 3-azabicyclo[3.1.0]hexanes is the [3+2] cycloaddition reaction. This can involve the reaction of gem-difluorocyclopropenes with azomethine ylides. researchgate.net The reaction proceeds under photochemical conditions, often using an organic dye as a photocatalyst, to generate the difluorinated 3-azabicyclo[3.1.0]hexane scaffold. This approach is advantageous as it builds the complex bicyclic core and introduces the fluorine atoms in a single, efficient step. researchgate.net

Fluorination with Sulfur Tetrafluoride and Other Fluorinating Agents

Sulfur tetrafluoride (SF₄) is a potent reagent for deoxofluorination, capable of converting carbonyl groups and alcohols directly into difluorides and monofluorides, respectively. wikipedia.org Its high reactivity makes it suitable for challenging fluorinations, though it requires specialized handling due to its hazardous nature. wikipedia.orgthieme.de More manageable alternatives like diethylaminosulfur trifluoride (DAST) have been developed for laboratory-scale synthesis. wikipedia.org

To synthesize this compound using this method, one would start with a 6-hydroxy-3-azabicyclo[3.1.0]hexane precursor. Reaction with SF₄ or DAST would replace the hydroxyl group with a fluorine atom. wikipedia.org Alternatively, if a gem-difluoro derivative were desired at a different position, a precursor containing a ketone, such as 3-azabicyclo[3.1.0]hexan-6-one, could be treated with SF₄ to yield the corresponding gem-difluoride. wikipedia.orgsmolecule.com

Enantioselective Synthesis of Fluorinated Azabicyclo[3.1.0]hexanes

Given the importance of stereochemistry in pharmacology, the development of enantioselective syntheses for fluorinated 3-azabicyclo[3.1.0]hexanes is of paramount importance. Several strategies have been successfully employed to control the stereochemical outcome.

One of the most direct and effective methods is the enantioselective intramolecular cyclopropanation of a fluorinated precursor. A study demonstrated the synthesis of an enantiomerically enriched 5-fluoro-3-azabicyclo[3.1.0]hexan-2-one from a fluorinated diazo compound. semanticscholar.org The key step utilized chiral rhodium (Rh) and ruthenium (Ru) catalysts to induce asymmetry during the cyclopropanation. The screening of various chiral catalysts revealed that amide-based Rh catalysts were effective, though Ru-based catalysts provided superior enantioselectivity. semanticscholar.org

Table 1: Catalyst Screening for Enantioselective Cyclopropanation semanticscholar.org

CatalystYield (%)Enantiomeric Excess (ee, %)
Rh₂(OAc)₄55-
Rh₂(S-BTPCP)₄6038
Rh₂(S-PTAD)₄5545
Ru₂(S-TCP-TAD)₄6580
Ru₂(S-BIM-TAD)₄7290

Other powerful enantioselective methods include the palladium-catalyzed C-H functionalization using modular and bench-stable diazaphospholane ligands, which allows for the construction of highly substituted and enantiomerically enriched perfluoroalkyl-containing 3-azabicyclo[3.1.0]hexanes. acs.org Additionally, one-pot procedures combining organocatalyzed allylic substitution with a subsequent enantioselective Pd(II)/Pd(IV)-mediated oxidative cyclization have been developed. In these reactions, a chiral spiro bis(isoxazoline) ligand (SPRIX) is crucial for achieving high enantioselectivity in the formation of the azabicyclo[3.1.0]hexane core. doi.org

Asymmetric Transition Metal Catalysis (e.g., Pd(0)-catalyzed C–H Functionalization)

Transition metal catalysis offers powerful tools for the construction of complex molecular architectures like the 3-azabicyclo[3.1.0]hexane system. bohrium.com Palladium-catalyzed reactions, in particular, have been instrumental in developing enantioselective routes through C-H functionalization. acs.orgnih.gov

One notable strategy involves the Pd(0)-catalyzed enantioselective C-H functionalization of a cyclopropane ring. acs.orgacs.org This approach can be used to create perfluoroalkyl-containing 3-azabicyclo[3.1.0]hexanes. The use of a modular and bench-stable diazaphospholane ligand is crucial for achieving high enantioselectivity in the Pd(0)-catalyzed cyclopropane C–H functionalization with trifluoroacetimidoyl chlorides as electrophilic partners. acs.org The resulting cyclic ketimine intermediates can then react with various nucleophiles in a one-pot process, allowing for the rapid assembly of highly substituted pyrrolidines. acs.org

Another approach involves the transannular C-H arylation of the 3-azabicyclo[3.1.0]hexane core. nih.gov This palladium-catalyzed, amine-directed conversion of C-H bonds to C-C bonds leverages the boat-like conformation of the substrate. nih.gov While this method has been applied to various alicyclic amines, its adaptation for the asymmetric synthesis of the 6-fluoro derivative would be a significant advancement. nih.gov

Rhodium-catalyzed cyclopropanation represents another important transition metal-based method. nih.gov By using ethyl diazoacetate and N-Boc-2,5-dihydropyrrole, either the exo- or endo-3-azabicyclo[3.1.0]hexane-6-carboxylates can be formed with high diastereoselectivity. nih.gov The choice of catalyst and hydrolysis conditions dictates the stereochemical outcome. nih.gov This method has been shown to be effective even at very low catalyst loadings. nih.gov

Catalyst SystemReaction TypeKey Features
Pd(0) / Diazaphospholane ligandEnantioselective C-H functionalizationHigh enantioselectivity, modular, one-pot process. acs.org
Pd(II) / Fluoroamide directing groupTransannular C-H arylationSite-selective functionalization of the bicyclic core. nih.gov
Dirhodium(II) tetracarboxylatesCyclopropanationHigh diastereoselectivity, low catalyst loadings. nih.gov

Chiral Auxiliary and Ligand-Controlled Methods

The use of chiral auxiliaries and ligands is a cornerstone of asymmetric synthesis, enabling precise control over the stereochemical outcome of a reaction. In the context of this compound synthesis, these methods are critical for obtaining enantiomerically pure products.

Chiral ligands play a pivotal role in transition metal-catalyzed reactions. For instance, the enantioselective Pd(0)-catalyzed C-H functionalization described earlier relies on a specifically designed chiral diazaphospholane ligand to induce asymmetry. acs.org Similarly, in rhodium-catalyzed cyclopropanations, chiral bowl-shaped catalysts can direct the reaction to favor the formation of the thermodynamically less stable endo isomer. nih.gov

The development of novel chiral ligands is an ongoing area of research. For example, fluorinated BINOL has been explored as a chiral ligand in various asymmetric transformations. acs.org The application of such ligands to the synthesis of fluorinated bicyclic systems like this compound holds significant promise.

Chiral auxiliaries, which are temporarily incorporated into the substrate to direct a stereoselective reaction, also represent a viable strategy. Although specific examples for this compound are not detailed in the provided context, the general principle of using a chiral auxiliary to control the stereochemistry of cyclopropanation or other ring-forming reactions is a well-established synthetic approach. epo.org

MethodKey ComponentApplication
Chiral LigandDiazaphospholanePd(0)-catalyzed enantioselective C-H functionalization. acs.org
Chiral LigandBowl-shaped Rh(II) catalystsDiastereoselective cyclopropanation. nih.gov
Chiral AuxiliaryGeneral PrinciplePotential for controlling stereochemistry in ring formation. epo.org

Biocatalytic Processes for Stereoisomer Control

Biocatalysis has emerged as a powerful and environmentally friendly alternative to traditional chemical methods for achieving high stereoselectivity. Enzymes, with their inherent chirality, can catalyze reactions with exceptional enantio- and regioselectivity.

For the synthesis of chiral 3-azabicyclo[3.1.0]hexane derivatives, enzymatic desymmetrization and kinetic resolution are particularly relevant strategies. Preliminary studies have shown that Candida antarctica lipase (B570770) B can be used for the kinetic resolution of racemic intermediates, leading to the enrichment of the desired endo stereoisomer.

Another example is the use of Pseudomonas cepacia lipase (PSL-C I) in a dynamic kinetic resolution process for the synthesis of asymmetric isoindoline (B1297411) carbamates. csic.es This biocatalytic approach avoids the need for metal or acid-base catalysis for the racemization of the substrate. csic.es Such a strategy could potentially be adapted for the stereoselective synthesis of this compound derivatives.

EnzymeProcessApplication
Candida antarctica lipase BKinetic ResolutionEnrichment of endo-3-cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid.
Pseudomonas cepacia lipase (PSL-C I)Dynamic Kinetic ResolutionAsymmetric synthesis of isoindoline carbamates. csic.es

Protecting Group Strategies for the Amine Moiety (e.g., Boc Protection)

The amine functionality in 3-azabicyclo[3.1.0]hexane is often protected during synthetic sequences to prevent unwanted side reactions and to direct the reactivity of other functional groups. The tert-butoxycarbonyl (Boc) group is a commonly employed protecting group for this purpose due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions. beilstein-journals.orgvulcanchem.comnih.gov

The removal of the Boc group is typically achieved using strong acids such as trifluoroacetic acid or hydrochloric acid in a suitable solvent like dioxane. beilstein-journals.orgthieme-connect.comresearchgate.net This deprotection step is often clean and high-yielding, providing the free amine for further functionalization. beilstein-journals.org

Protecting GroupIntroductionRemovalKey Advantages
tert-Butoxycarbonyl (Boc)Reaction with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)Acidic conditions (e.g., TFA, HCl) beilstein-journals.orgthieme-connect.comresearchgate.netStability, ease of removal, directs reactivity. beilstein-journals.orgvulcanchem.comnih.gov

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into pharmaceutical synthesis to create more sustainable and environmentally friendly processes. mdpi.com These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mdpi.com

In the context of this compound synthesis, several strategies can be employed to align with green chemistry principles. The use of catalytic methods, particularly those with low catalyst loadings and high turnover numbers, is a key aspect of green chemistry. nih.gov The dirhodium(II)-catalyzed cyclopropanation, which can be effective at catalyst loadings as low as 0.005 mol %, is a prime example of such an efficient process. nih.gov

Biocatalysis, as discussed in section 2.3.3, is another inherently green approach. mdpi.com The use of enzymes in aqueous media under mild conditions can significantly reduce the environmental impact of a synthetic process. csic.es

Furthermore, the development of one-pot or telescoped reaction sequences, where multiple synthetic steps are carried out in a single reaction vessel without the isolation of intermediates, can minimize solvent usage and waste generation. acs.org The enantioselective C-H functionalization–addition sequence for preparing densely substituted 3-azabicyclo[3.1.0]hexanes is an example of such a streamlined process. acs.org

Green Chemistry PrincipleApplication in Synthesis
CatalysisLow catalyst loadings in rhodium-catalyzed cyclopropanation. nih.gov
BiocatalysisEnzymatic kinetic resolution and desymmetrization. csic.esmdpi.com
Process IntensificationOne-pot C-H functionalization and subsequent nucleophilic addition. acs.org

Chemical Reactivity and Reaction Mechanisms of 6 Fluoro 3 Azabicyclo 3.1.0 Hexane Scaffolds

Reactivity of the Fluoro-Substituted Cyclopropane (B1198618) Ring System

The presence of a fluorine atom significantly alters the electronic properties and, consequently, the reactivity of the cyclopropane ring. This highly strained three-membered ring is the primary site for a variety of transformations.

The inherent ring strain of the cyclopropane moiety, which is further increased by fluorination, makes it susceptible to ring-opening reactions under various conditions. acs.org This reactivity provides a pathway to linear, 1,3-disubstituted propane (B168953) derivatives. acs.orgnih.gov

Halogen-Mediated Opening : Highly fluorinated cyclopropanes react with halogens such as chlorine, bromine, and iodine at elevated temperatures (150-240 °C) to yield 1,3-dihalopolyfluoropropanes. nih.gov The regiochemistry of the ring cleavage is dependent on the substitution pattern on the cyclopropane ring. For instance, in pentafluorocyclopropanes with other substituents, the ring opening occurs exclusively at the bonds adjacent to the most substituted carbon. acs.orgnih.gov The mechanism for some of these transformations at high temperatures may involve radical intermediates. acs.org

Electrophilic Ring Opening : The cyclopropane ring can be opened via electrophilic attack. A method for the 1,3-difluorination and 1,3-oxyfluorination of 1,1-disubstituted cyclopropanes utilizes hypervalent iodine reagents. This reaction proceeds under mild conditions, typically at room temperature, through an iodonium-mediated electrophilic ring-opening mechanism with high chemo- and regioselectivity. rsc.org

Radical Ring Opening : Radical-mediated ring-opening provides another versatile route. These reactions can be initiated in several ways:

Silver Catalysis : In the presence of a silver(I) catalyst, cyclopropanols can undergo ring-opening and subsequent fluorination. nih.gov

Copper Catalysis : Copper-catalyzed ring-opening of arylcyclopropanes using N-fluorobenzenesulfonimide (NFSI) leads to N-allylsulfonamides. researchgate.net

Photoredox Catalysis : Visible light-promoted photoredox catalysis has emerged as a powerful method for initiating ring-opening functionalization of three-membered rings under mild conditions. researchgate.net

Table 1: Selected Ring-Opening Reactions of Fluorinated Cyclopropane Systems

Reaction Type Reagents Product Type Reference
Halogenation Br₂ or I₂ at 150-240 °C 1,3-Dihalopropanes acs.orgnih.gov
Electrophilic Fluorination Hypervalent Iodine Reagents 1,3-Difluoro or 1,3-Oxyfluoro Compounds rsc.org
Radical Fluorination AgF₂, Selectfluor β-Fluorinated Ketones nih.gov

Despite the susceptibility of the cyclopropane ring to opening, the 6-fluoro-3-azabicyclo[3.1.0]hexane scaffold demonstrates considerable stability under a range of common synthetic transformations, allowing for functionalization at other positions of the molecule.

Reductive Conditions : The bicyclic system is stable to strong reducing agents. For example, the reduction of a carbonyl group on the pyrrolidine (B122466) portion of a related difluoromethylated 3-azabicyclo[3.1.0]hexane derivative using lithium aluminum hydride (LiAlH₄) proceeds smoothly without cleavage of the cyclopropane ring. rsc.orgnih.gov

C-H Functionalization : The scaffold can withstand palladium-catalyzed C-H functionalization reactions. This has been demonstrated in the transannular C-H arylation of the azabicyclo[3.1.0]hexane core, which occurs at the cyclopropane C-H bond without compromising the ring system. acs.orgnih.govthieme-connect.de

Deprotection : The ring system is stable during standard deprotection steps. For instance, an N-Boc protecting group can be successfully removed using trifluoroacetic acid (TFA) without inducing ring opening. beilstein-journals.org

General Stability : The compound is generally stable under normal storage conditions in a dry, cool, and well-ventilated place. fishersci.com

Reactivity of the Nitrogen Heterocycle

The nitrogen atom within the five-membered pyrrolidine ring is a key center for reactivity, behaving as a typical secondary amine. cymitquimica.com

The lone pair of electrons on the nitrogen atom imparts nucleophilic character, allowing it to react with a variety of electrophiles. This reactivity is fundamental to building more complex molecules from the bicyclic core. For example, the related 6-amino-3-azabicyclo[3.1.0]hexane derivative readily participates in nucleophilic substitution reactions. It can react with electrophilic partners such as imidoyl chlorides and the trichlorovinyl group of functionalized imidazolidines to form novel imidacloprid (B1192907) analogues. beilstein-journals.org

Table 2: Nucleophilic Reactions of the 3-Azabicyclo[3.1.0]hexane Amine

Electrophile Reaction Type Product Reference
Imidoyl Chloride Nucleophilic Substitution Hydrazone Derivative beilstein-journals.org

The secondary amine is a versatile handle for a wide range of derivatization reactions, which are crucial for modulating the compound's properties or for linking it to other molecular fragments.

Acylation and Carbamoylation : The nitrogen can be readily acylated or converted into a carbamate. N-Boc (tert-butoxycarbonyl) and N-acyl groups are commonly used as protecting groups during synthesis or as stable derivatives. nih.govbeilstein-journals.orggoogle.com

Alkylation : The amine can undergo N-alkylation, such as N-benzylation, using reagents like benzyl (B1604629) bromide. choudharylab.com

Palladium-Catalyzed Reactions : The scaffold can be formed via palladium-catalyzed C-H cyclization of acyclic precursors. The resulting cyclic ketimine intermediate is electrophilic and can be trapped in a one-pot process by various nucleophiles, leading to highly substituted 3-azabicyclo[3.1.0]hexanes. acs.org This demonstrates a powerful strategy where the nitrogen's reactivity is leveraged after the formation of the core structure.

Influence of Fluorine on Reaction Pathways and Selectivity

The introduction of a fluorine atom onto the cyclopropane ring has profound electronic effects that influence the reactivity and properties of the entire scaffold.

Modulation of Amine Basicity : As a strongly electron-withdrawing group, the fluorine atom can influence the basicity of the distal nitrogen atom. β-fluoro substitution is known to lower the pKa of a neighboring amine. ucla.edu This reduction in basicity and nucleophilicity can affect the conditions required for N-derivatization reactions and can influence the biological properties of the molecule.

Control of Regioselectivity : In ring-opening reactions, the electronic effect of the fluorine atom plays a critical role in determining the regioselectivity of the bond cleavage. acs.orgnih.gov

Medicinal Chemistry Implications : The incorporation of fluorine is a widely used strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability. acs.orgucla.edu In the context of the 3-azabicyclo[3.1.0]hexane scaffold, the fluorine atom serves not only to modify reactivity but also to impart desirable drug-like properties. researchgate.netrsc.org

Electronic Effects on Electrophilic and Nucleophilic Sites

The presence of a fluorine atom on the cyclopropane ring of the 3-azabicyclo[3.1.0]hexane system imparts profound electronic effects that modulate the reactivity of the entire scaffold. Fluorine's high electronegativity creates a strong inductive effect, withdrawing electron density from the carbon atom to which it is attached (C6). This polarization has several consequences for the molecule's electrophilic and nucleophilic character.

The gem-difluoro group (CF2) in particular significantly influences the properties of the cyclopropane ring. This substitution weakens the C-C bond opposite the CF2 group, making it more susceptible to cleavage in ring-opening reactions. beilstein-journals.org The fluorine atoms render the carbene center in difluorocarbene synthesis electrophilic, which generally leads to higher yields when reacting with electron-rich alkenes. beilstein-journals.org In the context of [3+2] cycloaddition reactions to form fluorinated 3-azabicyclo[3.1.0]hexanes, the electronic nature of the reacting cyclopropene (B1174273) is critical. Electron-rich cyclopropenes have been observed to react slower than their electron-poor counterparts, highlighting how fluorine's electronic influence can modulate the reactivity of the reaction partners. researchgate.net

Furthermore, the introduction of perfluoroalkyl groups, such as a trifluoromethyl group, via C-H functionalization can create a highly electrophilic ketimine intermediate from the 3-azabicyclo[3.1.0]hexane scaffold. acs.org This enhanced electrophilicity can then be exploited for subsequent reactions with a wide array of nucleophiles. acs.org The strong carbon-fluorine bond also increases the metabolic stability of the molecule, a desirable property in drug discovery. acs.orgcore.ac.uk

Fluorine-Containing GroupObserved Electronic EffectImpact on ReactivityReference
gem-Difluoro (CF2)Weakens the opposing C-C bond in the cyclopropane ring.Facilitates controlled ring-opening reactions. beilstein-journals.org
gem-Difluoro (CF2) on CyclopropeneIncreases electrophilicity of the double bond.Favors reactions with electron-rich azomethine ylides. researchgate.net
Perfluoroalkyl (e.g., CF3)Creates a highly electrophilic ketimine intermediate after C-H functionalization.Enables subsequent one-pot nucleophilic additions. acs.org

Stereochemical Outcomes Influenced by Fluorine

The fluorine atom at the C6 position of the 3-azabicyclo[3.1.0]hexane scaffold plays a crucial role in directing the stereochemical outcome of reactions. Its steric bulk and electronic influence can create a facial bias, leading to the preferential formation of one diastereomer over another.

In the synthesis of 6-difluoromethyl-3-azabicyclo[3.1.0]hexane-2,4-diones, the photochemical decomposition of a pyrazoline precursor yields both trans and cis diastereoisomers. nih.govrsc.org The ratio of these products is influenced by the substituents on the nitrogen atom of the maleimide (B117702) precursor. For example, the reaction with N-benzylmaleimide produced the trans and cis products in a specific, separable ratio. rsc.org Similarly, N-propyl maleimide afforded the corresponding products with a diastereomeric ratio of 68:32. nih.gov This demonstrates that while fluorine's presence allows for the formation of distinct stereoisomers, other structural features also contribute to the final stereochemical composition.

The fused cyclopropane unit, particularly when fluorinated, provides a rigid framework that ensures high diastereocontrol in subsequent nucleophilic additions to the pyrrolidine ring. acs.org In dirhodium(II)-catalyzed cyclopropanation reactions to form 3-azabicyclo[3.1.0]hexane-6-carboxylates, the choice of catalyst and reaction conditions can selectively favor the formation of either the exo or endo diastereomer with high selectivity. nih.gov Furthermore, in [3+2] cycloaddition reactions between cyclopropenes and azomethine ylides, high diastereofacial selectivity is often observed, leading to specific stereoisomers of the resulting 3-azabicyclo[3.1.0]hexane adducts. beilstein-journals.org The stereoselectivity in these reactions can be so pronounced that it has been described as "perfect H or F endo selectivity" in certain intramolecular epoxide opening cyclopropanation reactions. researchgate.net

Reaction TypeFluorinated Precursor/SubstituentStereochemical ResultReference
Photochemical DecompositionCHF2-pyrazolineFormation of separable trans and cis diastereomers. nih.govrsc.org
Nucleophilic AdditionPerfluoroalkyl-3-azabicyclo[3.1.0]hexeneHigh diastereocontrol due to the rigid, fused cyclopropane. acs.org
Rh(II)-Catalyzed CyclopropanationEthyl DiazoacetateSelective formation of either exo or endo diastereomers. nih.gov
[3+2] Cycloadditiongem-DifluorocyclopropeneHigh diastereofacial selectivity in adduct formation. beilstein-journals.org

Investigating Mechanistic Pathways (e.g., 1,3-Biradical Formation in Photochemical Processes)

A key mechanistic pathway for the formation of fluorinated 3-azabicyclo[3.1.0]hexane systems involves photochemical reactions that proceed through radical intermediates. nih.govrsc.org A practical synthesis for CHF2-substituted 3-azabicyclo[3.1.0]hexanes has been developed utilizing the photochemical decomposition of a CHF2-substituted pyrazoline intermediate. nih.govscispace.com

The proposed mechanism for this transformation begins with the in situ generation of a CHF2-pyrazoline from the [3+2] cycloaddition of a difluoromethyl diazomethane (B1218177) species and a maleimide. nih.gov This pyrazoline intermediate is then subjected to photochemical irradiation. The energy from the light induces photodenitrogenation, which involves the stepwise cleavage of the two carbon-nitrogen bonds within the pyrazoline ring. nih.govrsc.org

This bond cleavage results in the extrusion of nitrogen gas (N2) and the formation of a transient 1,3-biradical species. nih.govrsc.org This biradical is a key intermediate that dictates the final product structure. The final step of the mechanism is the recombination of this 1,3-biradical. The two radical centers form a new carbon-carbon single bond, closing the three-membered ring and yielding the stable 3-azabicyclo[3.1.0]hexane scaffold. nih.govrsc.org The recombination can result in the formation of two different diastereoisomers (cis and trans), which are often separable by chromatography. nih.gov This photochemical approach is valued for its operational simplicity and mild reaction conditions. rsc.orgscispace.com

Conformational Analysis and Stereochemical Considerations

Preferred Conformations of the Azabicyclo[3.1.0]hexane Ring System

The 3-azabicyclo[3.1.0]hexane core is a conformationally rigid scaffold. nih.gov Studies on various derivatives of this ring system have shown that it can adopt several conformations, with the boat and chair forms being the most significant. rsc.orgrsc.org For the parent 3-azabicyclo[3.1.0]hexane, computational studies, including HF/6–31 G* calculations, have been employed to determine the correlation between dihedral angles and the buckling of the ring. rsc.org

In many instances, a flattened boat conformation is preferred for the bicyclo[3.1.0]hexane system. acs.org However, the substitution pattern plays a crucial role in determining the most stable conformation. For example, 1H NMR spectroscopic studies on endo-3-methyl-6-morpholino-3-azabicyclo[3.1.0]hexane derivatives indicated a chair conformation, which was confirmed by X-ray structural analysis. rsc.org Conversely, the corresponding diastereomers and N-demethyl-endo-morpholino compounds were found to favor a boat conformation. rsc.orgrsc.org These findings highlight the subtle balance of steric and electronic interactions that dictate the conformational landscape of this bicyclic system.

Conformational Preferences of Substituted 3-Azabicyclo[3.1.0]hexane Derivatives
CompoundSubstituentsPreferred ConformationMethod of Determination
endo-3-methyl-6-morpholino-3-azabicyclo[3.1.0]hexaneendo-3-methyl, 6-morpholinoChair1H NMR spectroscopy, X-ray crystallography
Diastereomers of endo-3-methyl-6-morpholino-3-azabicyclo[3.1.0]hexaneVariesBoat1H NMR spectroscopy
N-demethyl-endo-morpholino compoundsendo-morpholinoBoat1H NMR spectroscopy
Proline-templated amino acids based on 3-azabicyclo[3.1.0]hexaneVariesFlattened BoatNOE data, coupling constants, molecular modeling

Impact of Fluorine Substitution on Molecular Geometry and Dynamics

The introduction of a fluorine atom, particularly at the C6 position of the cyclopropane (B1198618) ring, has significant stereoelectronic effects on the molecular geometry and dynamics of the 3-azabicyclo[3.1.0]hexane system. Fluorine, being the most electronegative element, can alter bond lengths, bond angles, and torsional angles through inductive effects. beilstein-journals.org These changes can, in turn, influence the conformational preferences of the bicyclic ring.

The incorporation of fluorine can lead to changes in the molecule's stability and basicity. beilstein-journals.org For instance, the electron-withdrawing nature of fluorine can decrease the basicity of the nitrogen atom in the pyrrolidine (B122466) ring. While specific studies on the conformational dynamics of 6-fluoro-3-azabicyclo[3.1.0]hexane are not extensively detailed in the provided results, it is known that fluorination of N-heterocycles can have a profound impact on their conformational behavior. beilstein-journals.org The synthesis of related compounds, such as CHF₂-substituted 3-azabicyclo[3.1.0]hexane derivatives, has been achieved, indicating the feasibility of incorporating fluorine at this position. rsc.org The stereoselective incorporation of fluorine is a key aspect, as the endo or exo orientation of the fluorine atom relative to the pyrrolidine ring will lead to different diastereomers with distinct physical and chemical properties.

Diastereoselective Control in Synthetic Approaches

Achieving diastereoselective control is a critical challenge in the synthesis of substituted 3-azabicyclo[3.1.0]hexanes, including the 6-fluoro derivative. The rigid bicyclic framework offers a platform for stereocontrolled transformations. rsc.orgnih.gov Several synthetic strategies have been developed to control the relative stereochemistry of the substituents.

One common approach is the cyclopropanation of a substituted pyrrole (B145914) derivative. nih.govacs.org The diastereoselectivity of this reaction can be influenced by the choice of catalyst and reaction conditions. For example, dirhodium(II) catalysts have been effectively used for the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate, where the choice of rhodium catalyst could selectively favor the formation of either the exo or endo diastereomer. nih.govacs.org

Another powerful method is the 1,3-dipolar cycloaddition of azomethine ylides to cyclopropenes. beilstein-journals.orgnih.gov This approach can lead to the formation of highly substituted 3-azabicyclo[3.1.0]hexane derivatives with excellent diastereoselectivity. researchgate.net The stereochemical outcome is often dictated by the geometry of the azomethine ylide and the cyclopropene (B1174273). For instance, the reaction of 3-substituted and 3,3-disubstituted cyclopropenes with a stable azomethine ylide derived from Ruhemann's purple afforded bis-spirocyclic 3-azabicyclo[3.1.0]hexane cycloadducts with high diastereofacial selectivity. beilstein-journals.org

Furthermore, intramolecular C-H insertion reactions and palladium-catalyzed cyclization/cyclopropanation reactions have been developed to afford chiral 3-azabicyclo[3.1.0]hexanes with good to high yields and diastereoselectivity. researchgate.net The fused cyclopropane unit can ensure perfect diastereocontrol in subsequent nucleophilic additions to the pyrrolidine ring. acs.org

Examples of Diastereoselective Syntheses of 3-Azabicyclo[3.1.0]hexane Derivatives
Reaction TypeReactantsCatalyst/ReagentKey Feature
CyclopropanationN-Boc-2,5-dihydropyrrole and ethyl diazoacetateDirhodium(II) catalystsSelective formation of exo or endo stereoisomers. nih.govacs.org
1,3-Dipolar CycloadditionAzomethine ylides and cyclopropenesCopper(I)/Ph-Phosferrox complexSynthesis of derivatives with five contiguous stereogenic centers as a single isomer. researchgate.net
Intramolecular C-H InsertionSulfoxides with a cyclopropylmagnesium carbenoidi-PrMgClYields up to 94%. researchgate.net
Pd-Catalyzed Cyclization/Cyclopropanation1,6-enynesPalladium catalystForms three C-C bonds, two rings, and two adjacent quaternary carbon stereocenters. researchgate.net

Enantiomeric Purity and Resolution Techniques

Given the chirality of this compound, which possesses at least two chiral centers at the bridgehead carbons (C1 and C5), obtaining enantiomerically pure forms is of significant interest. The fixed cis disposition of the cyclopropane ring relative to the pyrrolidine ring results in the existence of enantiomeric pairs. google.com

Several methods can be employed to achieve enantiomeric purity. One approach is the use of chiral auxiliaries in the synthetic sequence. For example, optically active 3-azabicyclo[3.1.0]hexane has been successfully synthesized using a chiral p-tolylsulfinyl group as a chiral auxiliary. researchgate.net

Asymmetric catalysis is another powerful tool. Enantioselective C-H functionalization routes using palladium catalysts with chiral ligands have been developed to produce chiral 3-azabicyclo[3.1.0]hexanes with high enantioselectivity. acs.orgthieme-connect.com For instance, a palladium-catalyzed reaction using a modular and bench-stable diazaphospholane ligand enabled highly enantioselective cyclopropane C-H functionalization. acs.org Similarly, tailored CpxRhIII catalysts have been used for the enantioselective synthesis of disubstituted cis-cyclopropanes, which are precursors to 3-azabicyclo[3.1.0]hexanes. acs.org

Classical resolution of a racemic mixture is also a viable method. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid derivatives. For example, (S)-(+)-acetyl mandelic acid has been used as a resolving agent for related compounds. google.com The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization. The enantiomeric excess (e.e.) of the final products is typically determined by chiral high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC). acs.orgrsc.org

Spectroscopic Characterization and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Stereochemistry (e.g., ¹H, ¹³C, ¹⁹F NMR)

NMR spectroscopy is an indispensable tool for the structural analysis of 6-fluoro-3-azabicyclo[3.1.0]hexane and its derivatives. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra allows for the precise assignment of atoms within the molecule and provides insights into the stereochemical arrangement of the bicyclic system.

Detailed NMR data has been reported for various N-substituted derivatives, such as 3-benzyl-5-fluoro-3-azabicyclo[3.1.0]hexan-2-one. nih.gov In these derivatives, the fluorine atom is located at the C5 position (equivalent to C6 depending on numbering conventions).

¹H NMR Spectroscopy: The proton NMR spectra of these compounds exhibit characteristic signals for the bicyclic core. The protons on the cyclopropane (B1198618) ring and the pyrrolidine (B122466) ring show complex splitting patterns due to geminal and vicinal couplings, which are further complicated by through-space couplings and the presence of the fluorine atom. For instance, in 3-(4-Chlorobenzyl)-5-fluoro-3-azabicyclo[3.1.0]hexan-2-one, the protons of the bicyclic system appear in the range of 1.01 to 3.73 ppm. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework. The carbon atom attached to the fluorine (C6) exhibits a large one-bond C-F coupling constant, which is a characteristic feature. For 3-(4-Chlorobenzyl)-5-fluoro-3-azabicyclo[3.1.0]hexan-2-one, the carbon signals are well-resolved, with the carbon bearing the fluorine atom showing a significant coupling. nih.gov

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds. The chemical shift of the fluorine atom is sensitive to its electronic environment. In the case of 3-(4-Chlorobenzyl)-5-fluoro-3-azabicyclo[3.1.0]hexan-2-one, the fluorine signal appears as a doublet of doublets of doublets (ddd) at approximately -198.15 ppm, with coupling to adjacent protons. nih.gov

Interactive Data Table: NMR Data for 3-(4-Chlorobenzyl)-5-fluoro-3-azabicyclo[3.1.0]hexan-2-one
NucleusChemical Shift (ppm)Multiplicity / Coupling Constants (Hz)Assignment
¹H7.30d, J = 8.3Aromatic CH
¹H7.13d, J = 8.3Aromatic CH
¹H4.34sCH₂ (benzyl)
¹H3.73–3.54mCH₂ (pyrrolidinone ring)
¹H2.51–2.30mCH (cyclopropane ring)
¹H1.92–1.72mCH (cyclopropane ring)
¹H1.06–1.01mCH (cyclopropane ring)
¹³C171.8-C=O
¹³C134.7-Aromatic C
¹³C133.9-Aromatic C
¹³C129.4d, J = 34.0Aromatic C
¹³C80.0-C-F
¹³C50.77d, J = 25.5CH₂ (pyrrolidinone ring)
¹³C45.5-CH₂ (benzyl)
¹³C25.0d, J = 7.6CH (cyclopropane ring)
¹³C18.2d, J = 11.8CH (cyclopropane ring)
¹⁹F-198.15ddd, J = 28.4, 15.4, 6.2-

Data sourced from Giraud, A., et al. (2022). nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and confirming the elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of the molecular formula.

For example, the HRMS (ESI) data for 3-(4-Chlorobenzyl)-5-fluoro-3-azabicyclo[3.1.0]hexan-2-one shows the calculated mass for the protonated molecule [M+H]⁺ to be 240.0586, with the found mass being 240.0585, which confirms the elemental composition of C₁₂H₁₂ClFNO. nih.gov The fragmentation patterns observed in the mass spectrum can also provide valuable structural information, helping to piece together the different components of the molecule.

Interactive Data Table: HRMS Data for Selected this compound Derivatives
CompoundFormulaCalculated [M+H]⁺ (m/z)Found [M+H]⁺ (m/z)
3-Benzyl-5-fluoro-3-azabicyclo[3.1.0]hexane-2-carbonitrileC₁₄H₁₅FN₃O₃292.1092 (as [M+H+MeCN]⁺)292.1097 (as [M+H+MeCN]⁺)
3-(4-Chlorobenzyl)-5-fluoro-3-azabicyclo[3.1.0]hexan-2-oneC₁₂H₁₂ClFNO240.0586240.0585

Data sourced from Giraud, A., et al. (2022). nih.gov

X-ray Crystallography for Absolute Stereochemistry and Conformation

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 3-azabicyclo[3.1.0]hexane systems and predicting their reactivity.

Detailed research findings from DFT studies on related scaffolds reveal significant insights. For instance, the mechanism of 1,3-dipolar cycloaddition reactions of cyclopropenes with a stable azomethine ylide to form bis-spirocyclic 3-azabicyclo[3.1.0]hexane derivatives has been thoroughly investigated using DFT methods at the M11/cc-pVDZ level of theory. beilstein-journals.org These calculations have shown that such reactions are controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the cyclopropene (B1174273) and the Lowest Unoccupied Molecular Orbital (LUMO) of the ylide. beilstein-journals.org This type of frontier molecular orbital analysis is crucial for predicting the feasibility and stereoselectivity of reactions involving the 3-azabicyclo[3.1.0]hexane core.

In other studies, DFT simulations have been employed to design and optimize derivatives of the scaffold. For example, in the virtual design of potential antiviral inhibitors based on a 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide structure, DFT simulations were carried out using the B3LYP/6-311G** basis set to model the derivatives. nih.gov The introduction of a fluorine atom, as in 6-fluoro-3-azabicyclo[3.1.0]hexane, is known to significantly alter a molecule's physicochemical properties, and DFT calculations can precisely map the resulting changes in electron density, electrostatic potential, and orbital energies, which in turn dictate the molecule's reactivity and intermolecular interactions.

Table 1: Quantum Chemical Methods Applied to the 3-Azabicyclo[3.1.0]hexane Scaffold

MethodBasis SetApplicationStudied SystemReference
DFT (M11)cc-pVDZReaction mechanism and reactivity predictionBis-spirocyclic 3-azabicyclo[3.1.0]hexanes beilstein-journals.org
DFT (B3LYP)6-311G**Molecular modeling and optimization6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide derivatives nih.gov
DFTNot SpecifiedConformational analysisTripeptide containing a 5-fluoro-3-azabicyclo[3.1.0]hexane analogue semanticscholar.org

Molecular Dynamics Simulations for Conformational Analysis

The 3-azabicyclo[3.1.0]hexane framework is recognized as a conformationally constrained bicyclic system. rsc.orgresearchgate.net This inherent rigidity is a key feature that medicinal chemists exploit to reduce the entropic penalty of binding to a biological target. Molecular dynamics (MD) simulations provide a means to explore the accessible conformations of this scaffold and its derivatives over time, offering a dynamic picture of its structural behavior.

MD simulations have been utilized to study complex systems incorporating this bicyclic core. For example, in the development of antiviral agents against SARS-CoV-2, MD simulations were performed for 100 nanoseconds using an AMBER14 force field to analyze the stability and interactions of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide derivatives when bound to the main protease (3CLpro). nih.gov Similarly, QM/MM (Quantum Mechanics/Molecular Mechanics) simulations, which often incorporate a molecular dynamics component, have been used to study the covalent binding of nirmatrelvir (B3392351), a complex derivative of 3-azabicyclo[3.1.0]hexane, to the same enzyme. chemrxiv.org

These simulations are crucial for understanding how the rigid bicyclic structure orients its functional groups for optimal interaction with a binding site and how the introduction of substituents, such as a fluorine atom, might influence the local conformation and flexibility of the molecule. nih.govchemrxiv.org The conformational rigidity of the scaffold ensures that subsequent modifications can be made with a high degree of predictability regarding the spatial arrangement of the appended groups. acs.org

Transition State Modeling and Reaction Mechanism Elucidation

Theoretical modeling of transition states is fundamental to understanding the kinetics and thermodynamics of chemical reactions that form or involve the 3-azabicyclo[3.1.0]hexane ring system. By calculating the energies and geometries of transition states, chemists can elucidate reaction pathways and predict product distributions.

Computational studies have been successfully applied to clarify the mechanisms of reactions that produce fluorinated 3-azabicyclo[3.1.0]hexanes. researchgate.net In one study, DFT calculations were used to investigate the unexpected formation of complex trifluorinated scaffolds arising from the reaction of proline esters and gem-difluorocyclopropenes, providing insight into the underlying mechanism. researchgate.net

Furthermore, the study of cycloaddition reactions to form the 3-azabicyclo[3.1.0]hexane skeleton has benefited greatly from transition state modeling. Calculations of the transition-state energies for the reaction of 3-methyl-3-phenylcyclopropene (B8295009) with a stable azomethine ylide were found to be fully consistent with the experimentally observed stereoselectivity, confirming the proposed reaction pathway. beilstein-journals.org Similarly, QM/MM simulations have been employed to model the multi-step reaction mechanism between nirmatrelvir and the catalytic cysteine residue of the SARS-CoV-2 main protease, identifying key intermediates and transition states along the covalent binding pathway. chemrxiv.org These models are invaluable for rationalizing experimental outcomes and for the predictive design of new synthetic routes.

Prediction of Spectroscopic Parameters

Ab initio computational methods are frequently used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure and stereochemistry of a molecule. This is particularly important for complex chiral molecules like derivatives of 3-azabicyclo[3.1.0]hexane.

The absolute configuration of chiral 3-azabicyclo[3.1.0]hexane derivatives has been determined by comparing experimental Vibrational Circular Dichroism (VCD) and Optical Rotation (OR) data with spectra calculated ab initio. google.com For these assignments, VCD and unpolarized infrared (IR) spectra are often calculated using software packages like Gaussian, and the predicted spectra for possible stereoisomers are compared against the experimental one. google.comgoogle.com This comparative analysis allows for an unambiguous assignment of the molecule's absolute configuration. google.com

In a study on a fluorocyclopropane-containing proline analogue, which features a 5-fluoro-3-azabicyclo[3.1.0]hexan-2-one core, Density Functional Theory (DFT) calculations were used in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy to study the molecule's conformation. semanticscholar.org The experimental 1D ¹⁹F NMR spectrum of a tripeptide containing this unit showed two distinct signals, indicating the presence of two conformers in solution. semanticscholar.org Such studies demonstrate the synergy between experimental spectroscopy and theoretical calculations, where computed NMR parameters can help interpret complex spectra and provide a deeper understanding of the molecule's conformational dynamics in solution.

Table 2: Predicted Spectroscopic Parameters for the 3-Azabicyclo[3.1.0]hexane Scaffold

Spectroscopic TechniqueCalculated ParameterPurpose of CalculationReference
Vibrational Circular Dichroism (VCD)Full VCD SpectrumAssignment of absolute configuration google.comgoogle.com
Infrared (IR) SpectroscopyFull IR SpectrumStructural confirmation and support for VCD analysis google.comgoogle.com
Optical Rotation (OR)Specific RotationAssignment of absolute configuration google.com
Nuclear Magnetic Resonance (NMR)Chemical Shifts / Coupling ConstantsConformational analysis and structural elucidation semanticscholar.org

Advanced Functionalization and Derivatization Strategies for 6 Fluoro 3 Azabicyclo 3.1.0 Hexane

The 6-fluoro-3-azabicyclo[3.1.0]hexane scaffold is a valuable structural motif in medicinal chemistry, combining the conformational rigidity of a bicyclic system with the unique properties imparted by fluorine. Advanced functionalization and derivatization strategies are crucial for exploring the chemical space around this core and for the synthesis of novel bioactive molecules. This article details modern methodologies for the selective modification of this scaffold.

Role As a Synthetic Building Block for Architecturally Complex Molecules

Integration into Advanced Organic Synthesis Pathways

The primary role of 6-fluoro-3-azabicyclo[3.1.0]hexane in complex molecule synthesis is as a conformationally restricted secondary amine. For practical use, it is typically employed in its N-protected form, most commonly as tert-butyl this compound-3-carboxylate. bldpharm.comaksci.com This allows for the selective functionalization of other reagents without interference from the nitrogen atom.

The integration into larger, architecturally complex molecules generally follows a reliable synthetic sequence:

Deprotection: The sequence begins with the removal of the tert-butoxycarbonyl (Boc) protecting group from the nitrogen atom. This is typically achieved under acidic conditions, for instance, using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), to yield the free secondary amine as a salt. beilstein-journals.org

Coupling/Functionalization: The newly exposed secondary amine is then coupled with various electrophilic partners. This can involve N-arylation reactions with activated aryl or heteroaryl halides, amide bond formation with carboxylic acids or acyl chlorides, or reductive amination with aldehydes or ketones.

This straightforward sequence enables the incorporation of the rigid bicyclic core into a wide array of molecular frameworks. For example, this building block is a key component in the synthesis of novel oxazolidinone antibacterials, where the 3-azabicyclo[3.1.0]hexyl moiety replaces the morpholine (B109124) ring of linezolid (B1675486) to impart conformational rigidity and explore new structure-activity relationships (SAR). acs.org Similarly, it has been used to access potent inhibitors of enzymes like dipeptidyl peptidase-IV (DPP-IV). nih.gov The presence of the C6-fluoro substituent is a deliberate design choice by medicinal chemists to fine-tune the biological activity and pharmacokinetic profile of the final compound. ucla.edu

StepReactionReagents & ConditionsPurposeRelevant Citations
1Boc DeprotectionTrifluoroacetic acid (TFA) in Dichloromethane (DCM)To expose the secondary amine for subsequent reactions. beilstein-journals.org
2N-Arylation / N-AlkylationAryl halide, base (e.g., K₂CO₃), solvent (e.g., DMF); or Aldehyde, reducing agent (e.g., NaBH(OAc)₃)To couple the bicyclic core to the target molecular scaffold. acs.orglookchem.com
3Further ElaborationVaries depending on the synthesis pathway.To complete the synthesis of the final complex molecule. acs.orgnih.gov

Precursors for Bridged and Fused Ring Systems

The inherent ring strain of the cyclopropane (B1198618) fused to a pyrrolidine (B122466) ring makes the 3-azabicyclo[3.1.0]hexane scaffold a versatile precursor for synthesizing more complex bridged and fused heterocyclic systems. The reactivity of the C1-C5 and C1-C6/C5-C6 bonds of the cyclopropane ring allows for various ring-opening and ring-expansion reactions.

Key transformations include:

Ring Expansion to Piperidines: The 1-azabicyclo[3.1.0]hexane system, an isomer of the title compound, is known to undergo ring expansion to form substituted piperidines. arkat-usa.org This type of transformation, often promoted by nucleophiles or under thermal/acidic conditions, proceeds via cleavage of the internal C1-C5 bond of the bicycle. This strategy provides a pathway from a more rigid, accessible precursor to a larger, functionalized six-membered ring.

Synthesis of Fused Systems: The core scaffold can be elaborated by building additional rings onto its framework. For instance, cycloaddition reactions using the pyrrolidine double bond (in a corresponding unsaturated precursor) or reactions involving functional groups on the scaffold can lead to novel fused systems. beilstein-journals.org Methodologies have been developed for creating complex, multi-ring spirocyclic and fused 1,3-dicarbonyl 1-azabicyclo[3.1.0]hexanes, demonstrating the utility of the bicyclo[3.1.0]hexane core in constructing intricate three-dimensional structures. acs.org

Functionalization without Ring Cleavage: It is also noteworthy that certain powerful reducing agents, such as Lithium aluminum hydride (LiAlH₄), can reduce carbonyl groups on the scaffold without opening the strained cyclopropane ring, allowing for functional group manipulation while preserving the core bicyclic structure. rsc.org

Transformation TypeDescriptionResulting SystemRelevant Citations
Ring ExpansionCleavage of the internal cyclopropane bond followed by rearrangement.Substituted Piperidines arkat-usa.org
CycloadditionReaction of an unsaturated ABH precursor with a dipole or dienophile.Spiro-fused and Polycyclic Systems beilstein-journals.org
AnnulationStepwise construction of a new ring onto the existing ABH framework.Fused Heterocycles acs.org

Utility in Scaffold-Hopping and Structure–Activity Relationship Studies (from a synthetic perspective)

From a synthetic and medicinal chemistry perspective, this compound is an exemplary tool for scaffold hopping and for conducting detailed structure-activity relationship (SAR) studies.

Scaffold Hopping: The concept of "scaffold hopping" involves replacing a common core structure in a known active molecule (e.g., a phenyl or piperidine (B6355638) ring) with a structurally different group (a bioisostere) to improve properties or find novel intellectual property. The rigid, three-dimensional nature of the 3-azabicyclo[3.1.0]hexane scaffold makes it an excellent conformationally restricted replacement for flexible rings like piperidine and morpholine. rsc.orgnih.gov A prominent example is in the development of oxazolidinone antibacterials, where the morpholine ring of linezolid was replaced with the azabicyclo[3.1.0]hexyl system to create conformationally constrained analogues with potent activity. acs.org The introduction of the C6-fluoro atom provides a specific vector for interaction within a protein binding pocket and enhances its utility as a unique, non-planar scaffold. researchgate.net

Structure-Activity Relationship (SAR) Studies: SAR exploration is the systematic modification of a molecule's structure to understand its effect on biological activity. The 3-azabicyclo[3.1.0]hexane framework provides a rigid anchor to which various substituents can be attached and their effects precisely measured. nih.govacs.org Chemists can synthesize libraries of related compounds by varying the substituent at the N3-position or by using derivatives with different substitutions on the bicyclic core itself. The synthesis of the 6-fluoro derivative is a prime example of this strategy. The fluorine atom is strategically placed to alter local electronics, membrane permeability, and metabolic stability, thereby providing crucial data points in an SAR campaign. ucla.edu For instance, in the development of µ opioid ligands and DPP-IV inhibitors, extensive SAR studies were performed on compounds containing the 3-azabicyclo[3.1.0]hexane core to optimize potency and selectivity. nih.govlookchem.comnih.gov

Parent ScaffoldSynthetic ModificationRationale / Investigated PropertyRelevant Citations
N-(Aryl)-3-azabicyclo[3.1.0]hexaneIntroduction of F, Cl, or CF₃ on the aryl ringProbe electronic effects on binding affinity. lookchem.com
3-Azabicyclo[3.1.0]hexyl-phenyl-oxazolidinoneReplacement of morpholine with the ABH scaffoldIntroduce conformational constraint; escape "flatland". rsc.orgacs.org
6-Substituted-3-azabicyclo[3.1.0]hexaneAddition of a C6-fluoro groupModulate pKa, lipophilicity, and metabolic stability. researchgate.netucla.edu
1-(Aryl)-3-azabicyclo[3.1.0]hexaneAddition of 6-[alkoxyalkyl] or 6-(aryl) groupsExplore new binding vectors for SAR in triple reuptake inhibitors. acs.org

Emerging Research Directions and Future Perspectives

Development of Novel and Sustainable Synthetic Routes

The synthesis of 3-azabicyclo[3.1.0]hexane derivatives has seen significant progress, moving towards more efficient and environmentally conscious methods. nih.gov Early approaches often required multiple steps or harsh conditions. rsc.org Current research emphasizes catalytic systems that offer high yields and stereoselectivity under milder conditions.

A notable advancement is the use of transition-metal catalysis. Palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones has been shown to produce a variety of 3-azabicyclo[3.1.0]hexane derivatives in high yields. rsc.orgrsc.org Similarly, dirhodium(II) catalysts have been employed for the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate, achieving high diastereoselectivity with very low catalyst loadings (as low as 0.005 mol %), which demonstrates a practical and sustainable approach for gram-scale synthesis without the need for purification by chromatography. acs.org

Photochemical methods represent another innovative frontier. A practical synthesis for CHF₂-substituted 3-azabicyclo[3.1.0]hexanes was developed involving the photochemical decomposition of corresponding pyrazolines. rsc.org This method is valued for its operational simplicity, mild conditions, and tolerance of various functional groups. rsc.org Other strategies include intramolecular C–H amination to create bridged bicyclic amines, guided by the synergistic use of light and heat. acs.org These modern methods provide robust and scalable access to this important chemical scaffold. nih.govresearchgate.net

MethodCatalyst/ReagentKey FeaturesReference
Palladium-Catalyzed CyclopropanationPalladium Catalyst, N-tosylhydrazonesHigh yields and diastereoselectivity; provides a practical route to complex derivatives. rsc.org
Dirhodium-Catalyzed CyclopropanationDirhodium(II) acetateVery low catalyst loadings (0.005 mol %); high diastereoselectivity; scalable. acs.org
Photochemical DecompositionUV lightMild conditions; excellent functional group tolerance; avoids metal catalysts. rsc.org
Enantioselective C–H FunctionalizationPd(0) / Diazaphospholane ligandHighly enantioselective; allows for modular construction of highly substituted products. acs.org

Exploration of New Reactivity Modes

Researchers are actively exploring the reactivity of the 3-azabicyclo[3.1.0]hexane core to generate novel and structurally complex molecules. One successful strategy involves the [3+2] cycloaddition of azomethine ylides with cyclopropenes. researchgate.netbeilstein-journals.org This approach allows for the creation of intricate bis-spirocyclic and other spiro-fused 3-azabicyclo[3.1.0]hexane derivatives with high diastereoselectivity. beilstein-journals.org The reactivity of gem-difluorocyclopropenes in such dipolar cycloaddition reactions is particularly noteworthy, as it provides access to new fluorine-containing scaffolds that combine the benefits of fluorination with a rigid three-dimensional structure. researchgate.netresearchgate.net

Another emerging area is the enantioselective C–H functionalization of the cyclopropane (B1198618) ring. A palladium-catalyzed C–H functionalization has been developed that uses trifluoroacetimidoyl chlorides as electrophiles. acs.org This reaction creates a chiral ketimine intermediate that can subsequently react with a wide range of nucleophiles in a one-pot process. acs.org This sequence allows for the rapid and modular assembly of heavily substituted, perfluoroalkylated 3-azabicyclo[3.1.0]hexanes with excellent stereocontrol. acs.org Such methods that build complexity directly onto the core skeleton are invaluable for generating diverse derivatives for biological screening.

High-Throughput Synthesis and Combinatorial Approaches

Future research will likely focus on applying high-throughput synthesis and combinatorial chemistry to the 6-fluoro-3-azabicyclo[3.1.0]hexane scaffold. Combinatorial chemistry is a powerful technique for generating large libraries of structurally diverse compounds for screening against biological targets. nih.gov Methodologies like parallel synthesis, where compounds are prepared independently in arrays (e.g., 96-well plates), and split-pool synthesis, which can generate millions of compounds simultaneously, are well-established. libretexts.org

The rigid, bicyclic nature of the 3-azabicyclo[3.1.0]hexane core makes it an ideal "privileged substructure" for combinatorial library design. acs.org Such scaffolds provide conformational rigidity, which can reduce the entropic penalty upon binding to a biological target, and often lead to better bioavailability. acs.org By using the core scaffold and systematically attaching various building blocks, vast libraries of novel derivatives can be rapidly synthesized. These libraries can then be screened to identify compounds with desired biological activities, accelerating the drug discovery process. nih.gov

Advanced Computational Design of Derivatives

Computational chemistry is becoming an indispensable tool in modern chemical research, and its application to the this compound system is a promising future direction. Density Functional Theory (DFT) calculations are already being used to study reaction mechanisms, as seen in the analysis of 1,3-dipolar cycloadditions to understand stereoselectivity. beilstein-journals.org Advanced computational packages can perform thorough conformational analysis of transition states to predict reaction outcomes with high accuracy. caltech.edu

Beyond mechanistic studies, in silico design and screening will play a crucial role. Computational tools can be used to design novel derivatives of this compound with tailored electronic and steric properties. By modeling the interactions of virtual compounds with biological targets, researchers can prioritize the synthesis of molecules most likely to exhibit high potency and selectivity. mdpi.com This approach can significantly reduce the time and resources spent on synthesizing and testing compounds that are unlikely to be successful. Furthermore, in silico mining of databases for enzymes like fluorinases could lead to new biocatalytic methods for producing fluorinated compounds. nih.gov

Interdisciplinary Research with Material Science or Catalysis

The unique properties of the this compound scaffold make it a candidate for applications beyond pharmaceuticals, particularly in material science and catalysis. Fluorinated organic compounds are known for their distinct properties, including thermal stability and unique electronic characteristics. The rigid, bicyclic structure of this compound could be exploited as a building block for advanced polymers or organic semiconductors. beilstein-journals.orgsmolecule.com For instance, spiro compounds containing similar heterocyclic frameworks have found use in materials science as organic semiconductors. beilstein-journals.org

In the field of catalysis, research is ongoing into the development of novel catalytic systems for synthesizing and functionalizing aza-heterocycles. nih.gov There is also potential for the this compound moiety itself to be incorporated into the structure of new ligands or organocatalysts. The defined stereochemistry and rigidity of the scaffold could be used to create highly selective catalysts for asymmetric synthesis. This interdisciplinary approach, bridging organic synthesis, medicinal chemistry, material science, and catalysis, will be key to unlocking the full potential of this versatile chemical entity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.